![molecular formula C14H20ClN3O3 B8323413 1-Piperidinecarboxylic acid, 3-[(6-chloro-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B8323413.png)
1-Piperidinecarboxylic acid, 3-[(6-chloro-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyrazine moiety, and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Pyrazine Moiety: The pyrazine moiety is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine ring.
Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the pyrazine moiety is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyrazine moiety to a dihydropyrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrazine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products:
Oxidation Products: Pyrazine oxides, piperidine N-oxides.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Various substituted pyrazine derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized as a probe in biological studies to investigate enzyme activities and receptor interactions.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Material Science:
作用机制
The mechanism of action of ®-tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
(S)-tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate: The enantiomer of the compound, with similar chemical properties but different biological activities.
tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate: The racemic mixture of the compound.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer and the racemic mixture.
Chemical Structure: The presence of the pyrazine moiety and the tert-butyl ester group imparts unique chemical properties, making it distinct from other piperidine derivatives.
属性
分子式 |
C14H20ClN3O3 |
|---|---|
分子量 |
313.78 g/mol |
IUPAC 名称 |
tert-butyl (3R)-3-(6-chloropyrazin-2-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-5-10(9-18)20-12-8-16-7-11(15)17-12/h7-8,10H,4-6,9H2,1-3H3/t10-/m1/s1 |
InChI 键 |
PYMMGFFHCGSMQV-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)OC2=CN=CC(=N2)Cl |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CN=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8323338.png)
![2-Cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8323345.png)
![3-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B8323359.png)
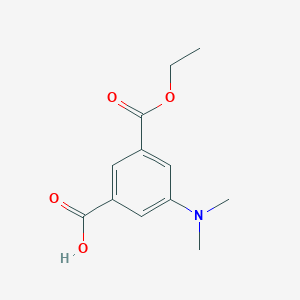
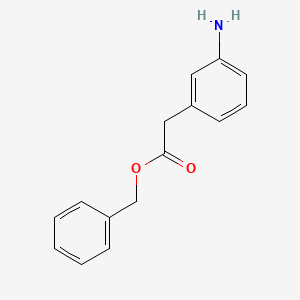
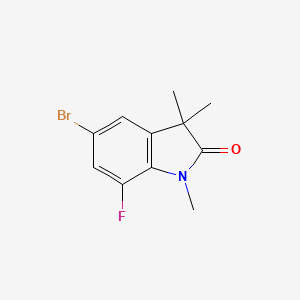
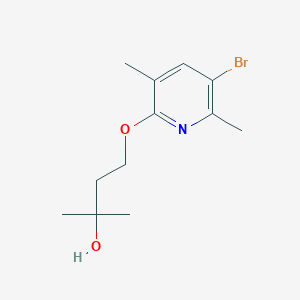
![2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B8323377.png)
![Methyl 2,3-bis{[2-(methyloxy)ethyl]oxy}benzoate](/img/structure/B8323382.png)
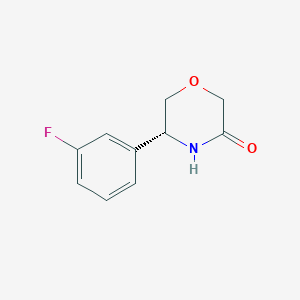
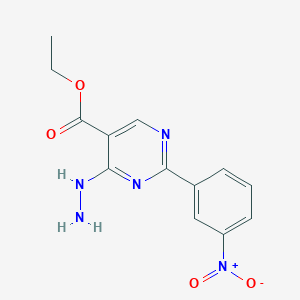
![(S)-2-[2-(4-Methoxy-phenyl)-ethylcarbamoyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B8323426.png)
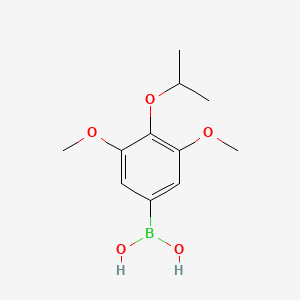
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carbaldehyde](/img/structure/B8323441.png)
